10-(CYCLOPROPYLCARBONYL)-3-PHENYL-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Overview
Description
10-(CYCLOPROPYLCARBONYL)-3-PHENYL-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a phenyl group, and a pyridinyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(CYCLOPROPYLCARBONYL)-3-PHENYL-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through several synthetic routes. One common method involves the multi-component reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aldehyde . This reaction typically occurs in the presence of a catalyst such as indium chloride in acetonitrile at room temperature . Another approach involves the use of propylphosphonic anhydride (T3P) as a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow chemistry platforms has been explored for the efficient synthesis of benzodiazepines, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
10-(CYCLOPROPYLCARBONYL)-3-PHENYL-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylcarbonyl and pyridinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
10-(CYCLOPROPYLCARBONYL)-3-PHENYL-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 10-(CYCLOPROPYLCARBONYL)-3-PHENYL-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are mediated through its binding to receptors or enzymes, leading to modulation of cellular processes. For example, it may interact with mitochondrial pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
5-(cyclopropanecarbonyl)-9-phenyl-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c32-25-16-21(18-7-2-1-3-8-18)15-23-26(25)27(20-9-6-14-29-17-20)31(28(33)19-12-13-19)24-11-5-4-10-22(24)30-23/h1-11,14,17,19,21,27,30H,12-13,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWCWTRTLAOELW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C(C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C52)C6=CN=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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